molecular formula C7H9F9Si B1356272 Trimethyl(nonafluorobutyl)silane CAS No. 204316-01-8

Trimethyl(nonafluorobutyl)silane

Cat. No.: B1356272
CAS No.: 204316-01-8
M. Wt: 292.22 g/mol
InChI Key: YHSOLWOJHMOEFX-UHFFFAOYSA-N
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Description

Evolution and Significance of Organosilicon Chemistry

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. wikipedia.orgsbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. sbfchem.comsbfchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that truly laid the foundation for this branch of chemistry. wikipedia.orgrichsilicone.com Kipping's extensive research, including the synthesis of various alkyl- and arylsilanes using Grignard reagents, and his coining of the term "silicone," marked a significant turning point. wikipedia.orgrichsilicone.com

The commercial production of silicones, spurred by the discoveries of researchers like James Franklin Hyde in the 1940s, revolutionized numerous industries. sbfchem.com These polymers, known for their high thermal stability, water repellency, and electrical insulation properties, found widespread applications in aerospace, automotive, electronics, and healthcare. sbfchem.com Organosilicon compounds are now integral to a vast array of commercial products, including sealants, adhesives, coatings, and agricultural adjuvants. wikipedia.org

Strategic Role of Fluorine in Modifying Chemical Properties and Reactivity

The introduction of fluorine into organic molecules is a powerful strategy employed in medicinal chemistry and materials science to enhance a compound's properties. mdpi.comresearchgate.netnih.govtandfonline.com Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. researchgate.nettandfonline.com

Positioning of Trimethyl(nonafluorobutyl)silane within the Field of Fluorinated Organosilanes

This compound, with the chemical formula C7H9F9Si, is a prime example of a fluorinated organosilane that combines the properties of both organosilicon and organofluorine chemistry. tcichemicals.comnih.gov It belongs to a class of compounds that are gaining increasing attention for their potential applications in various advanced technologies.

The synthesis of such compounds often involves the reaction of a silylating agent with a perfluorinated substrate. acs.org The presence of the highly fluorinated nonafluorobutyl group imparts significant hydrophobicity and chemical resistance, while the trimethylsilyl (B98337) group provides a reactive site for further chemical modifications or for anchoring the molecule to surfaces. The interplay between the electron-withdrawing nature of the perfluoroalkyl chain and the properties of the silicon atom makes these compounds unique building blocks in materials science. They are explored for creating superhydrophobic surfaces, durable coatings, and specialized lubricants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSOLWOJHMOEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895200
Record name Trimethyl(nonafluorobutyl)silane
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Molecular Weight

292.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204316-01-8
Record name Trimethyl(nonafluorobutyl)silane
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URL https://comptox.epa.gov/dashboard/DTXSID90895200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(nonafluorobutyl)silane
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Synthetic Methodologies and Precursor Design for Trimethyl Nonafluorobutyl Silane

Established Synthetic Pathways to Trimethyl(nonafluorobutyl)silane

The two principal routes for the synthesis of this compound are through the Grignard reaction and the hydrosilylation of a perfluorinated olefin.

A common and versatile method for forming the Si-C bond is the Grignard reaction. gelest.com This involves the preparation of a nonafluorobutyl Grignard reagent, which then acts as a nucleophile, attacking an electrophilic trimethylsilyl (B98337) source. A detailed, analogous procedure for generating a nonafluorobutyl Grignard reagent involves the reaction of nonafluoro-1-iodobutane with a Grignard reagent like ethylmagnesium bromide in an ethereal solvent such as diethyl ether at low temperatures (e.g., -78 °C). orgsyn.org This in-situ generated nonafluorobutylmagnesium halide is then reacted with a suitable trimethylsilyl electrophile.

Alternatively, the hydrosilylation of a perfluorinated alkene offers another pathway. This method involves the addition of a silicon-hydride bond across the double bond of a fluoroalkene. While specific studies on the hydrosilylation of nonafluoro-1-butene with trimethylsilane (B1584522) are not abundant in the provided results, the general principles of hydrosilylation of fluoroalkenes are well-established. These reactions are typically catalyzed by transition metals. researchgate.net

Reagent Selection and Optimization

For the Grignard route, the primary reagents are a nonafluorobutyl halide, magnesium metal (or a pre-formed Grignard reagent for transmetalation), and a trimethylsilyl halide. Nonafluoro-1-iodobutane is a common precursor for the Grignard reagent due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds. orgsyn.org Chlorotrimethylsilane is a widely used and commercially available electrophile for the final step.

In the hydrosilylation pathway, the key reagents are a suitable perfluoroalkene, such as nonafluoro-1-butene, and a hydrosilane, in this case, trimethylsilane. The choice of catalyst is crucial for the success of this reaction, with ruthenium and iridium complexes showing high selectivity in related hydrosilylations. researchgate.net

The following table summarizes the key reagents for each pathway:

Synthetic PathwayPerfluorobutyl SourceSilylating Agent/HydrosilaneKey Reagents/Catalysts
Grignard Reaction Nonafluoro-1-iodobutaneChlorotrimethylsilaneMagnesium, Ethylmagnesium bromide (for transmetalation), Diethyl ether (solvent)
Hydrosilylation Nonafluoro-1-buteneTrimethylsilaneTransition metal catalyst (e.g., RuCl₃·3H₂O) researchgate.net

Reaction Condition Parameters

The success of these synthetic methods is highly dependent on the reaction conditions. For the Grignard synthesis, maintaining a low temperature (typically -78 °C to -60 °C) is critical to prevent side reactions and decomposition of the Grignard reagent. orgsyn.org The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which would quench the Grignard reagent. orgsyn.org

For hydrosilylation reactions, the temperature can vary significantly depending on the catalyst used. Some reactions can be initiated by air under solvent-free conditions, while others may require elevated temperatures. researchgate.netresearchgate.net The molar ratio of the alkene to the silane (B1218182) is also an important parameter to optimize to maximize yield and minimize side products. researchgate.net

A summary of typical reaction conditions is provided in the table below:

Synthetic PathwayTemperatureAtmosphereSolvent
Grignard Reaction -78 °C to -60 °CInert (Nitrogen or Argon)Anhydrous Diethyl Ether or Tetrahydrofuran orgsyn.org
Hydrosilylation Variable (can be room temp to elevated)Inert or Air-initiated researchgate.netOften solvent-free or in a non-reactive solvent

Scalability and Efficiency in Chemical Synthesis

The Grignard reaction is a well-established and scalable method in organic synthesis. gelest.com However, the highly exothermic nature of Grignard reagent formation and the need for stringent anhydrous and inert conditions can present challenges on a large scale. The efficiency of the reaction is often high, provided that the reaction conditions are carefully controlled.

Hydrosilylation reactions can also be highly efficient, often proceeding with high atom economy. The scalability of this process depends on the cost and availability of the catalyst, as well as the ease of separation of the product from the catalyst and any unreacted starting materials. Solvent-free hydrosilylation reactions are particularly attractive from an industrial and environmental perspective as they reduce waste and simplify purification. researchgate.net

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified at either the silicon center or the nonafluorobutyl chain, although the high strength of the C-F bonds in the perfluoroalkyl group makes transformations of this moiety challenging.

Modification at the Silicon Center

The silicon center in this compound can be a site for further chemical modification. The Si-C bond can be cleaved under certain conditions. For instance, reactions with strong acids like trifluoroacetic acid can lead to the cleavage of a silicon-phenyl bond in analogous compounds, suggesting that the Si-nonafluorobutyl bond could also be susceptible to cleavage under harsh acidic conditions. rsc.org

Furthermore, the silicon center can be made more reactive by inducing a change in its coordination number. The formation of hypervalent silicon species, for example, by the addition of a fluoride (B91410) ion, can activate the silicon-carbon bonds towards electrophilic cleavage. nih.gov This principle is utilized in reactions where (trifluoromethyl)trimethylsilane (B129416) acts as a source of the trifluoromethyl anion. fluorine1.ru

Transformations of the Nonafluorobutyl Moiety

The nonafluorobutyl group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. However, nucleophilic attack on perfluoroalkyl chains is a known, albeit challenging, transformation. researchgate.net The high electronegativity of the fluorine atoms makes the carbon backbone electron-deficient and thus susceptible to attack by strong nucleophiles. These reactions often require harsh conditions and may not be highly selective.

Another potential transformation could involve reactions that proceed via radical intermediates. The generation of perfluoroalkyl radicals from perfluoroalkyl iodides is a known process and could potentially be applied to the nonafluorobutyl group in the silane, although this is not directly supported by the provided search results.

Approaches to Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound is a specialized area of organofluorine chemistry. This compound itself is an achiral molecule. Therefore, creating chiral analogues requires the introduction of one or more stereocenters, either on the fluorinated alkyl chain or at the silicon atom. The primary strategies to achieve this involve asymmetric reactions where a prochiral substrate is converted into a chiral product with a preference for one enantiomer or diastereomer.

Methodologies for synthesizing these chiral analogues can be broadly categorized. One common approach is the catalytic asymmetric hydrosilylation of a prochiral fluoroalkene. This reaction, facilitated by a chiral transition-metal catalyst, can create a stereocenter on the alkyl chain at the carbon atom bonded to the silicon.

Another significant strategy involves the use of chiral precursors. This can be approached in two ways: fluorination of a chiral, non-fluorinated precursor or starting with a small, chiral fluorinated building block and elaborating it into the desired silane analogue. For instance, the fluorination of a chiral precursor is a key step in some synthetic routes. nih.gov

The development of novel chiral catalysts is central to advancing these synthetic approaches. For example, chiral thiourea (B124793) organocatalysts have been shown to provide good enantioselectivity in reactions involving trifluoromethylated compounds. nih.gov Similarly, chiral ammonium (B1175870) fluorides have been utilized in asymmetric catalysis involving Ruppert's reagent for trifluoromethylation tasks. wikipedia.org Although these examples relate to trifluoromethyl groups, the principles can be extended to the synthesis of nonafluorobutyl-containing analogues.

A summary of representative approaches for the stereoselective synthesis of chiral fluoroalkyl compounds, which are applicable to the synthesis of analogues of this compound, is presented in the table below.

Table 1. Methodologies for Stereoselective Synthesis of Fluoroalkyl Analogues

Method Substrate Type Catalyst/Reagent Type Type of Stereocenter Created Key Feature
Asymmetric Hydrosilylation Prochiral Fluoroalkene Chiral Transition-Metal Complex Carbon-based on alkyl chain Direct formation of C-Si bond and stereocenter.
Asymmetric Fluorination Chiral Non-fluorinated Precursor Electrophilic or Nucleophilic Fluorinating Agent Carbon-based on alkyl chain Introduction of fluorine atoms onto a pre-existing chiral scaffold.
Mannich-type Reaction Imino Esters Chiral Thiourea Organocatalyst α-amino acid stereocenter Access to unprotected α-CF3-amino esters. nih.gov
Asymmetric Reduction Iminoester Chiral Reducing Agent Amine stereocenter Enables excellent enantiomeric excess in the reduction of iminoesters. nih.gov

Research in this area continues to focus on the design of more efficient and highly selective catalysts and synthetic routes. The development of robust methods for creating chiral centers in heavily fluorinated molecules is critical for accessing novel compounds for applications in materials science and medicinal chemistry.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Trimethyl Nonafluorobutyl Silane

Investigations into Silicon-Centered Radical Chemistry

The study of silicon-centered radicals is a significant area of organic chemistry, with reagents like tris(trimethylsilyl)silane (B43935) being well-established for their role in radical-based reductions and polymerizations. mdpi.com The generation and reactivity of silicon-centered radicals from various organosilanes provide valuable tools for synthetic chemists.

Radical Generation and Initiation Mechanisms

The generation of a silicon-centered radical is the crucial initiation step in radical chain reactions. chemistrysteps.com This process typically involves the homolytic cleavage of a silicon-hydrogen bond, which can be induced by thermal or photochemical methods. mdpi.comyoutube.commasterorganicchemistry.com For instance, tris(trimethylsilyl)silane, upon initiation, forms a (TMS)₃Si• radical, which then participates in subsequent propagation steps. mdpi.com The initiation process results in a net increase in the number of radical species. masterorganicchemistry.com In the context of Trimethyl(nonafluorobutyl)silane, while direct generation of a Trimethyl(nonafluorobutyl)silyl radical is less commonly documented in the context of radical chain reactions, the principles of radical generation from analogous organosilanes are well-understood.

Another pathway for generating silicon-centered species involves the activation of a precursor by a Lewis base. For example, the interaction of (bromodifluoromethyl)trimethylsilane (B180072) with hexamethylphosphoramide (B148902) (HMPA) leads to the generation of difluorocarbene, a process facilitated by the attack of the Lewis base on the silicon atom. cas.cn This type of activation significantly lowers the transition state energy for the decomposition of the silane (B1218182). cas.cn Similarly, trimethyl(trifluoromethyl)silane can be activated by a fluoride (B91410) ion to form a five-coordinate complex that generates difluorocarbene. fluorine1.ru

Propagation and Termination Kinetics in Radical Reactions

Once a radical is generated, the reaction proceeds through a series of propagation steps where a radical reacts with a non-radical species to form a new radical. youtube.commasterorganicchemistry.com This phase of the reaction maintains the concentration of radical species. masterorganicchemistry.com For example, in radical reductions using tris(trimethylsilyl)silane, the (TMS)₃Si• radical abstracts a functional group from an organic substrate, generating a new carbon-centered radical. mdpi.com This new radical then abstracts a hydrogen atom from another molecule of the silane, propagating the radical chain. mdpi.com

The rate constants for the reaction of primary alkyl radicals with systems containing tris(trimethylsilyl)silane and a thiol are in the range of 0.9–8 × 10⁷ and 0.75–1.5 × 10⁸ M⁻¹ s⁻¹ at 80 °C. mdpi.com The propagation phase is the most common part of a radical mechanism. youtube.com

Comparative Reactivity with Other Organosilicon Radical Precursors

Different organosilicon compounds exhibit varying reactivities as radical precursors. Tris(trimethylsilyl)silane is a well-known radical-based reducing agent that allows for reactions under mild conditions with high yields and selectivity. mdpi.comnih.gov It is often used in radical reductions, hydrosilylations, and consecutive radical reactions. mdpi.com

In contrast, compounds like trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent) are primarily used for nucleophilic trifluoromethylation reactions, where a Lewis base activates the silicon atom to generate a trifluoromethyl anion equivalent. fluorine1.ru However, under specific conditions, it can also serve as a source of difluorocarbene. fluorine1.ru The reactivity of this compound in radical reactions is not as extensively documented as that of tris(trimethylsilyl)silane. However, its fluorinated butyl group suggests potential for unique reactivity patterns.

The choice of silane can significantly influence the outcome of a reaction. For instance, in metallaphotoredox catalysis, tris(trimethylsilyl)silane can be used to generate a silyl (B83357) radical that selectively abstracts a halogen atom from an alkyl halide, enabling cross-coupling reactions. nih.gov The efficiency of silanes as co-initiators in radical polymerization has also been noted, where they can mitigate the inhibitory effects of oxygen. researchgate.net

C-F Bond Activation and Transformation Chemistry

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of organofluorine compounds in various fields. researchgate.net Silanes have emerged as important reagents in mediating the transformation of these highly stable bonds. nih.govwhiterose.ac.uk

Hydrodefluorination Reactions Mediated by Silanes

Hydrodefluorination (HDF) is the process of converting a C-F bond to a C-H bond. nih.gov Silanes are frequently used as the hydride source in these reactions. nih.govwhiterose.ac.ukresearchgate.net Highly electrophilic silylium (B1239981) ions, supported by carborane anions, have been shown to be effective catalysts for the HDF of perfluoroalkyl groups, including the nonafluorobutyl group. nih.gov These catalytic systems demonstrate high selectivity for aliphatic C-F bonds over aromatic ones and operate under mild conditions. nih.gov

The mechanism of HDF often involves the transfer of a fluoride from the substrate to the silicon atom and a subsequent hydride transfer from the silane to the carbon center. whiterose.ac.uknih.gov In some systems, the reaction proceeds through a pseudotransmetalation step involving a silane. whiterose.ac.uknih.gov The choice of silane can be critical, with factors such as the strength of the Si-F and Si-H bonds influencing the catalytic efficiency. researchgate.net

Interactive Table: Catalytic Hydrodefluorination Systems

Catalyst SystemSubstrate(s)Silane ReagentKey Features
Silylium-carboraneNonafluorobutyl-containing compoundsVarious silanesLong-lived catalyst, selective for aliphatic C-F bonds. nih.gov
Phosphine/SilaneFluoroarenesDiphenylsilaneMetallomimetic catalysis, uses readily available reagents. whiterose.ac.uk
[Rh(μ-H)(dippp)]₂FluoroaromaticsTriethylsilaneBinuclear rhodium complex, shows ortho-selectivity in stoichiometric reactions. researchgate.net
B(C₆F₅)₃Alkyl fluoridesTriethylsilaneCommercially available Lewis acid catalyst. researchgate.net

Catalytic Systems for Selective C-F Bond Functionalization

Beyond HDF, silanes are involved in catalytic systems for the selective functionalization of C-F bonds. whiterose.ac.uknih.gov These reactions introduce new functional groups in place of fluorine, expanding the synthetic utility of organofluorine compounds.

For example, a catalytic system employing ytterbium triflate can achieve the thiolation and azidation of a single C-F bond in trifluoromethylarenes, assisted by an ortho-silyl group. nih.gov This method avoids further C-F bond cleavage by operating under mild conditions. nih.gov

Phosphine-based catalysts, in conjunction with silanes, have been developed for the aminodefluorination of fluoroarenes. whiterose.ac.uk The mechanism involves the oxidative addition of the fluoroaromatic substrate to the phosphine, followed by a pseudotransmetalation with the silane. nih.gov This approach represents a rare example of metallomimetic catalysis by a main-group element system. whiterose.ac.uk

The development of these catalytic systems, often utilizing silanes as key reagents, opens new avenues for the selective transformation of strong C-F bonds, enabling the synthesis of complex fluorinated molecules. whiterose.ac.uknih.govnih.gov

Theoretical Studies on C-F Bond Lability and Reaction Coordinates

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to perfluorinated compounds like this compound. nih.gov Theoretical and computational studies are crucial for understanding the high energy barriers and specific pathways required for C-F bond activation.

The C-F bonds in the nonafluorobutyl group are exceptionally stable due to the high electronegativity of fluorine, leading to large bond dissociation energies (BDEs). Activation of these bonds is an energetically demanding process and typically does not occur under standard conditions. nih.govresearchgate.net Theoretical models suggest that C-F bond cleavage under transition-metal-free conditions often requires highly reactive species. For instance, electrophilic attack on a fluorine atom by a strong Lewis acid or a proton can initiate cleavage. fluorine1.ru In the case of the closely related trimethyl(trifluoromethyl)silane (Me₃SiCF₃), it has been suggested that reaction with a strong acid like triflic acid can lead to protonation of a fluorine atom, facilitating the generation of difluorocarbene. fluorine1.ru

Computational studies on various fluorocarbons indicate that C-F activation can proceed via a Lewis acid-assisted Sₙ1 type pathway. nih.gov This involves the coordination of a Lewis acid to a fluorine atom, which polarizes the C-F bond and facilitates the departure of a fluoride ion, creating a carbocationic intermediate. The reaction coordinate for such a process would involve a high-energy transition state corresponding to the C-F bond cleavage. The presence of multiple fluorine atoms, as in the nonafluorobutyl group, can influence the lability of a specific C-F bond, with electronic and steric factors dictating the most probable site of attack. nih.gov

Table 1: Representative Carbon-Fluorine Bond Dissociation Energies (BDEs)

Bond BDE (kcal/mol)
CH₃-F ~108-110
C₂H₅-F ~106-108
(CH₃)₃C-F ~106
CF₃-F ~129-130
C₆H₅-F ~124

Note: Data is generalized from various sources to illustrate the high stability of C-F bonds.

Interaction and Reactivity with Diverse Organic and Inorganic Substrates

The reactivity of this compound is dominated by the properties of its two constituent parts: the inert, non-polar, and hydrophobic (and lipophobic) nonafluorobutyl chain, and the trimethylsilyl (B98337) group. The highly fluorinated chain leads to very weak intermolecular van der Waals forces, resulting in low surface energy. This makes the compound useful in applications requiring chemical inertness and non-stick properties. Its interaction with most organic and inorganic substrates is weak, and it is generally a poor solvent for most substances.

Despite its general stability, the silicon atom in this compound can be a site for nucleophilic attack. Nucleophilic substitution at silicon is a common reaction manifold for organosilanes and is generally much more facile than at a corresponding carbon center. lkouniv.ac.inlibretexts.org The mechanism often proceeds through a pentacoordinate intermediate or transition state (an Sₙ2-Si mechanism). nih.govic.ac.uk

For perfluoroalkylsilanes like trimethyl(trifluoromethyl)silane (Me₃SiCF₃), a well-established reaction involves activation by a nucleophilic catalyst, such as a fluoride salt (e.g., CsF). researchgate.netorganic-chemistry.org The activator attacks the silicon atom, forming a hypervalent, pentacoordinate siliconate species. This intermediate is highly reactive and can serve as a source of the perfluoroalkyl anion.

By analogy, the reaction for this compound would proceed as follows:

(CH₃)₃Si-C₄F₉ + Nu⁻ → [(CH₃)₃(Nu)Si-C₄F₉]⁻ → (CH₃)₃Si-Nu + C₄F₉⁻

Here, a nucleophile (Nu⁻) attacks the silicon center, leading to the cleavage of the Si-C bond and the formation of a new bond between silicon and the nucleophile, with the nonafluorobutyl group acting as the leaving group. The stability of the resulting perfluorinated carbanion (C₄F₉⁻) influences the facility of this reaction. Strong nucleophiles or specific Lewis bases like hexamethylphosphoramide (HMPA) can serve as effective activators for this type of transformation. cas.cn The steric bulk of the three methyl groups and the nonafluorobutyl group provides some hindrance to this attack, but the inherent reactivity of the silicon center towards nucleophiles remains a key feature of its chemistry. open.ac.uk

Electrophilic Activation and Substitution Reactions

The reactivity of this compound in the context of electrophilic substitution does not typically involve a direct attack by an electrophile on the electron-poor perfluorinated chain. Instead, the process is initiated by nucleophilic activation at the silicon center. This activation cleaves the silicon-carbon bond, generating a highly reactive nonafluorobutyl anion which then acts as a potent nucleophile to attack various electrophiles.

The prevailing mechanism involves the attack of a nucleophilic activator, such as a fluoride ion (from sources like cesium fluoride or tetrabutylammonium (B224687) fluoride) or a strong base, on the silicon atom. sioc-journal.cnorganic-chemistry.org This attack forms a transient, pentacoordinate hypervalent silicon intermediate. The formation of this intermediate weakens the Si-C(nonafluorobutyl) bond, facilitating its cleavage to release the nonafluorobutyl anion (C₄F₉⁻). sioc-journal.cnfluorine1.ru This anionic species can then react with a range of electrophilic partners.

A key example of this reactivity is the addition of the nonafluorobutyl group to carbonyl compounds. Research has demonstrated that in the presence of a suitable activator, polyfluoroalkyltrimethylsilanes react efficiently with aldehydes to produce the corresponding polyfluoroalkyl-substituted carbinols. sioc-journal.cn The nonafluorobutyl anion, once generated, can also be quenched by a proton source to yield 1,1,1,2,2,3,3,4,4-nonafluorobutane. sioc-journal.cn

Table 1: Representative Electrophilic Substitution Reaction

PolyfluoroalkylsilaneElectrophileActivator/CatalystProductYieldReference
Cl(CF₂)₄SiMe₃*HeptanalMe₄NFCl(CF₂)₄CH(OH)(CH₂)₅Me88% sioc-journal.cn

Note: This reaction uses a closely related chloro-perfluoroalkyltrimethylsilane to illustrate the general reactivity pathway applicable to this compound.

Cross-Coupling Reactions in Organic Synthesis

This compound is a valuable reagent for introducing the nonafluorobutyl moiety onto various molecular scaffolds via palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org Hiyama coupling involves the reaction of an organosilane with an organic halide or pseudohalide. organic-chemistry.org

The catalytic cycle for the Hiyama coupling generally follows three elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl iodide or bromide).

Transmetalation : This is the crucial step where the organosilane participates. Similar to electrophilic substitution, the silane must first be activated, typically by a fluoride salt or a base. organic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent silicate (B1173343) that is sufficiently reactive to transfer the nonafluorobutyl group to the palladium(II) center.

Reductive Elimination : The two organic partners on the palladium complex couple, forming the final product with a new carbon-carbon bond and regenerating the Pd(0) catalyst. nih.gov

A significant challenge in using organotrimethylsilanes like this compound is their inherent stability and the robustness of the Si-C bond, which can make them less reactive than organoalkoxysilanes or organohalosilanes. organic-chemistry.orgresearchgate.net Consequently, the activation step is critical for the success of the coupling reaction. Despite this, protocols have been developed that enable their effective use. The choice of palladium catalyst, ligands, and activator is essential for achieving high yields.

Table 2: Representative Hiyama Cross-Coupling Reaction Conditions

Organosilane PartnerHalide PartnerCatalyst SystemActivatorProduct TypeReference
Aryl(trialkoxy)silaneAryl BromidePd(OAc)₂ / NNC-pincer ligandBaseBiaryl mdpi.com
Phenyl trimethoxysilanep-IodonitrobenzenePd(OAc)₂TBAFp-Nitrobiphenyl mdpi.com
VinyltrimethoxysilaneAryl IodideNot SpecifiedNot SpecifiedStyrene derivative gelest.com
Aryl Silanol (B1196071)Aryl IodidePd(0)Ag₂OBiaryl nih.gov

Note: This table presents various Hiyama coupling systems to illustrate the general conditions and components used in reactions where this compound could serve as the organosilane partner.

Advanced Spectroscopic and Analytical Characterization of Trimethyl Nonafluorobutyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of Trimethyl(nonafluorobutyl)silane, providing insight into its unique electronic environment shaped by the interplay of the trimethylsilyl (B98337) group and the highly electronegative nonafluorobutyl chain. While detailed spectra for this specific compound are not publicly available, specifications from suppliers confirm that the structure is verified by NMR. tcichemicals.comtcichemicals.com The analysis would involve a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single sharp signal for the nine equivalent protons of the three methyl groups attached to the silicon atom. acs.org This signal would likely appear at a chemical shift value (δ) close to 0 ppm, characteristic of trimethylsilyl groups, but potentially shifted slightly due to the influence of the adjacent fluorinated chain. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the methyl carbons and the four different carbons of the nonafluorobutyl chain. The chemical shifts of the butyl chain carbons would be significantly influenced by the attached fluorine atoms. researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. huji.ac.il It would show multiple signals corresponding to the different fluorine environments along the perfluorobutyl chain (CF₃, CF₂, CF₂, CF₂). spectrabase.com The chemical shifts and coupling patterns (J-coupling) between non-equivalent fluorine nuclei would be critical for confirming the structure of the nonafluorobutyl group. nih.govspectrabase.com The large chemical shift dispersion in ¹⁹F NMR allows for clear separation of these signals. huji.ac.il

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. huji.ac.il For this compound, a single resonance would be expected. Its chemical shift, when compared to a standard like Tetramethylsilane (TMS), indicates the electronic shielding around the silicon nucleus. researchgate.net The presence of the electron-withdrawing nonafluorobutyl group would cause a downfield shift compared to simple alkylsilanes. researchgate.net While ²⁹Si is a low-sensitivity nucleus, it yields sharp lines, providing valuable data on the chemical environment. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~0.2SingletSignal corresponds to the nine protons of the Si(CH₃)₃ group.
¹³CVariableMultiple SingletsDistinct signals for Si-CH₃ carbons and the four carbons of the C₄F₉ chain.
¹⁹FVariableMultiple MultipletsComplex pattern with signals for CF₃, and the three distinct CF₂ groups. Expected shifts relative to CFCl₃ would be approximately -81 (CF₃), -122 (CF₂), -124 (CF₂), and -126 (CF₂). colorado.edu
²⁹SiVariableSingletShift value reflects the electron-withdrawing effect of the C₄F₉ group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and confirm the molecular structure of this compound by detecting the vibrations of its chemical bonds. The spectrum would be characterized by strong absorptions corresponding to C-F bonds and vibrations associated with the trimethylsilyl group.

Key expected vibrational bands include:

Si-C Stretching: Strong bands are expected in the region of 840 cm⁻¹ and 755 cm⁻¹, characteristic of the Si-(CH₃)₃ group. researchgate.net

CH₃ Deformation: A band around 1250 cm⁻¹ corresponds to the deformation vibrations of the methyl groups attached to silicon. researchgate.net

C-F Stretching: Very strong and broad absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F bonds in the nonafluorobutyl group.

C-H Stretching: Weaker bands corresponding to the C-H stretching vibrations in the methyl groups would appear in the 2900-3000 cm⁻¹ range. researchgate.net

The absence of bands for Si-H (~2100-2200 cm⁻¹) or O-H (~3200-3600 cm⁻¹) would confirm the purity of the compound and the absence of hydrolysis products. nist.gov

Mass Spectrometry Techniques for Molecular and Fragment Analysis (e.g., LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps to confirm its structure.

Molecular Ion Peak: The electron ionization mass spectrum would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight of 292.22 g/mol . tcichemicals.com

Fragmentation Pattern: A characteristic fragmentation pattern would emerge upon ionization. A prominent peak would be expected at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ fragment. chemicalbook.comnist.gov Other fragments would arise from the cleavage of the C-C and C-Si bonds, as well as the loss of fluorine atoms or fluorocarbon fragments from the nonafluorobutyl chain. The analysis of these fragmentation patterns is crucial for structural confirmation. researchgate.netyoutube.com

While Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) may be less applicable for the intact molecule due to the high reactivity of some fluorinated silanes with common LC mobile phases. diva-portal.org However, LC-MS could be a valuable tool for analyzing potential hydrolysis and condensation products (e.g., siloxanes) that may form if the compound is exposed to moisture. diva-portal.orglcms.cznih.gov

Chromatographic Separations (e.g., Gas Chromatography) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is the primary technique for assessing the purity of the volatile this compound and for monitoring reactions where it is a reactant or product.

Purity Assessment: Commercial specifications for this compound typically cite a purity of greater than 98.0%, as determined by GC. tcichemicals.com In a GC analysis, the compound would elute as a single major peak. The presence of other peaks would indicate impurities, which could include starting materials, byproducts, or hydrolysis products like disiloxanes. psu.edu

Reaction Monitoring: GC can be used to track the consumption of the silane (B1218182) in surface functionalization reactions or in the synthesis of other fluorinated materials. By taking aliquots from a reaction mixture over time, the progress of the reaction can be quantified.

The combination of GC with a mass spectrometer (GC-MS) is particularly powerful, as it allows for the separation of components in a mixture and their subsequent identification based on their mass spectra. psu.edunih.gov

Surface Analytical Techniques for Investigating Surface Functionalization (e.g., ToF SIMS)

When this compound is used to create low-energy, hydrophobic surfaces, specialized surface analytical techniques are required to characterize the resulting thin film. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is exceptionally well-suited for this purpose due to its extreme surface sensitivity (probing the top 1-3 nm) and its ability to provide detailed molecular information. uwo.catescan-analytics.com

A ToF-SIMS analysis of a surface modified with this compound would involve:

Detection of Characteristic Ions: The ToF-SIMS spectrum would show characteristic secondary ions confirming the presence of the fluorosilane layer. These would include fragments of the molecule, such as Si⁺, (CH₃)₃Si⁺, CF⁺, C₂F₅⁺, and C₄F₉⁺.

Chemical Imaging: ToF-SIMS can map the lateral distribution of these characteristic ions across a surface, providing a chemical image that reveals the uniformity and coverage of the silane coating. uwo.ca This is useful for identifying defects or incomplete functionalization.

Depth Profiling: By using a sputter ion beam to incrementally remove material, ToF-SIMS can perform a depth profile analysis. uwo.catescan-analytics.com This reveals the thickness of the silane layer and the chemical composition of the interface between the coating and the underlying substrate. The detection of Si-O-Substrate type ions can indicate the formation of covalent bonds at the interface. diva-portal.org

Electron Microscopy for Nanomaterial Characterization (e.g., TEM, Cryo-SEM)

When this compound is used to functionalize nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes, electron microscopy techniques are vital for characterizing the resulting morphology.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images that can visualize the nanoparticles and any changes in their surface texture or aggregation state after functionalization. While the silane layer itself may be too thin to resolve directly, TEM can confirm that the underlying nanostructure remains intact during the coating process.

Cryo-Scanning Electron Microscopy (Cryo-SEM): For materials dispersed in a liquid, Cryo-SEM can be a powerful tool. By flash-freezing the sample, the native, solvated state of the functionalized nanomaterials can be observed. This can provide insights into how the fluorinated coating affects the dispersion and interaction of the nanoparticles in a liquid medium, which is crucial for applications in coatings and composites.

Advanced Applications of Trimethyl Nonafluorobutyl Silane in Chemical Sciences

Applications as a Specialized Reagent in Organic Synthesis

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. Silanes bearing these fluorinated chains are valuable tools for this purpose.

Building Block for the Construction of Complex Fluorinated Organic Architectures

Role in Nucleophilic and Electrophilic Fluorination and Trifluoromethylation Reactions

Fluorinating agents are broadly classified as nucleophilic, where a fluoride (B91410) anion is the reactive species, or electrophilic, where an electron-deficient fluorine atom reacts. organic-chemistry.org The related compound, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as Ruppert's reagent, is widely used for nucleophilic trifluoromethylation of various organic compounds, including enones and chromones. organic-chemistry.orgresearchgate.net These reactions are typically initiated by a fluoride source and allow for the direct introduction of the CF₃ group. researchgate.net Reactions involving the transfer of a longer perfluoroalkyl chain, such as the nonafluorobutyl group from trimethyl(nonafluorobutyl)silane, would fall under the category of nucleophilic perfluoroalkylation. nih.gov However, detailed studies focusing specifically on the role and scope of this compound in these nucleophilic or potential electrophilic reactions are not prominent in the reviewed literature.

Contribution to Asymmetric Synthesis Methodologies

The development of asymmetric methods for creating chiral fluorinated compounds is a significant goal in medicinal and materials chemistry. While organosilane chemistry plays a role in various synthetic methodologies, including cross-coupling reactions, specific contributions of this compound to asymmetric synthesis have not been detailed in available research. The development of such methodologies would be a novel area of investigation.

Utility in Surface Science and Materials Modification

The most significant and well-documented applications of this compound are in the modification of surfaces to impart unique properties, leveraging the low surface energy of the nonafluorobutyl group.

Development of Silane (B1218182) Coupling Agents for Composite Materials and Adhesion Promotion

Silane coupling agents are bifunctional molecules that act as molecular bridges to improve adhesion between dissimilar materials, such as an inorganic filler (e.g., glass, metal) and an organic polymer matrix. dakenchem.comshinetsusilicone-global.comshinetsusilicone-global.com This enhanced bonding improves the mechanical strength, durability, and moisture and heat resistance of the resulting composite material. shinetsusilicone-global.comadhesivesmag.com

The general mechanism involves the silane's functional groups reacting with both the inorganic substrate and the organic resin. shinetsusilicone-global.comshinetsusilicone-global.com Although this compound does not have a traditional reactive organic group like an amino or epoxy function, its highly fluorinated tail provides specialized compatibility, particularly with fluoropolymers. In this context, the trimethylsilyl (B98337) head would bind to inorganic surfaces, while the nonafluorobutyl tail would entangle with or interact favorably with the fluorinated polymer matrix, enhancing interfacial adhesion. Silanes can be applied either as an integral blend within an adhesive formulation or, more effectively, as a primer on the substrate surface. sisib.comresearchgate.net

Table 1: Functions of Silane Coupling Agents in Composite Materials

Function Description Relevant Citations
Adhesion Promotion Forms a durable chemical bridge between an inorganic substrate and an organic polymer matrix. dakenchem.comadhesivesmag.com
Improved Mechanical Properties Enhances properties such as tensile and flexural strength of the composite material. shinetsusilicone-global.comresearchgate.net
Enhanced Durability Increases resistance to moisture, heat, and chemicals at the polymer-substrate interface. dakenchem.comshinetsusilicone-global.comadhesivesmag.com

| Surface Modification | Alters the surface characteristics of inorganic fillers to improve their dispersion and compatibility within a polymer matrix. | shinetsusilicone-global.com |

Surface Functionalization of Inorganic Nanoparticles and Substrates (e.g., silica (B1680970), glass)

The process of surface functionalization involves modifying the surface of a material to introduce different physical or chemical characteristics. uah.edu this compound is particularly effective for creating low-energy surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This is achieved by covalently bonding the silane to inorganic substrates rich in hydroxyl (-OH) groups, such as silica nanoparticles and glass. nih.govccl.net

The reaction mechanism involves the trimethylsilyl group of the silane reacting with the surface silanol (B1196071) (Si-OH) groups on the silica or glass substrate. nih.govrsc.org This forms stable covalent Si-O-Si bonds, anchoring the molecule to the surface. The result is a dense layer of outwardly oriented nonafluorobutyl chains, which dramatically lowers the surface energy. The effectiveness of this modification is often quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. uah.edu This surface modification is critical for applications ranging from anti-fouling and anti-stiction coatings to creating specialized surfaces for microfluidics and biomedical devices. uah.edunih.gov The modification of silica nanoparticles with such silanes can also improve their dispersion in non-polar solvents and polymer matrices. researchgate.netresearchgate.net

Table 2: Research Findings on Silane Surface Functionalization

Substrate Silane Type Used in Study Key Finding Relevant Citations
Glass Chlorotrimethylsilane (CTMS) Surface coverage increases with silane concentration in the deposition solution, as measured by water contact angle. uah.edu
Silica Nanoparticles Various Alkoxysilanes/Halosilanes Surface modification is readily achieved via condensation reactions with surface silanol groups, allowing for tailored surface properties. nih.gov
Glass-based Substrates Trialkoxysilanes The functionalization process creates a uniform layer that alters surface chemistry, critical for applications in biosensing and microfluidics. uah.edursc.org

| Silica Nanoparticles | Various organosilanes | The amount of silane grafted onto the nanoparticle surface is influenced by parameters such as pH, concentration, time, and temperature. | ajol.info |

Engineering of Hydrophobic and Oleophobic Surfaces

The creation of surfaces that repel both water (hydrophobicity) and oil (oleophobicity) is crucial for a wide range of applications, including self-cleaning coatings, anti-fouling materials, and microfluidic devices. This compound is an effective agent for imparting these properties to various substrates. The mechanism involves grafting the silane molecule onto a surface that possesses hydroxyl (-OH) groups, such as silica, glass, or metal oxides.

The trimethylsilyl head of the molecule reacts with the surface hydroxyls, forming a stable covalent bond and anchoring the molecule. The long, fluorinated nonafluorobutyl tail is then oriented away from the surface. This dense layer of fluorinated chains significantly lowers the surface energy. Surfaces with critical surface tensions below 20 mN/m, which can be achieved with fluorinated long-chain alkyl silanes, are capable of repelling hydrocarbon oils, rendering them both hydrophobic and oleophobic. gelest.com The presence of fluorinated chemicals is often used to enhance both the hydrophobicity and oleophobicity of surfaces. researchgate.net

Detailed research findings have demonstrated that modifying surfaces with fluorinated silanes leads to a dramatic increase in contact angles for both water and oils. For instance, silica nanoparticles modified with fluorinated silanes can produce superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.net The combination of the low surface energy provided by the fluorinated tail and, often, an engineered surface roughness creates a composite interface that minimizes contact with liquids.

Table 1: Surface Properties Modified with Fluorinated Silanes
SubstrateModifying Agent PrincipleResulting PropertyKey MechanismTypical Water Contact Angle
Silica ParticlesFluorinated Alkyl SilaneSuperhydrophobic & OleophobicLow Surface Energy & Nanoscale Roughness> 150°
Glass/WafersThis compoundHydrophobic & OleophobicSelf-Assembled Monolayer of Fluorinated Chains> 110°
WoodFluorinated Silica NanoparticlesIncreased HydrophobicitySurface coating with hydrophobic nanoparticlesSignificantly Increased

Implementation in Fluorous Chemistry and Catalysis

The highly fluorinated chain of this compound makes it a component of "fluorous" systems. Fluorous chemistry utilizes the unique solubility properties of perfluorinated compounds, which tend to be soluble in fluorous solvents but insoluble in most organic solvents at room temperature, to facilitate chemical reactions and, most importantly, the separation of products and catalysts.

In fluorous chemistry, a catalyst or reagent can be "tagged" with a long fluorinated chain, such as the nonafluorobutyl group. This fluorous tag renders the catalyst selectively soluble in a fluorous solvent. This compound can be used as a starting material to synthesize these fluorous tags or other fluorous reagents.

The primary advantage is the simplified recovery of expensive or toxic catalysts. After the reaction is complete, the fluorous phase containing the catalyst can be easily separated from the organic phase containing the product. This allows the catalyst to be recycled and reused, which is a key principle of green chemistry.

This compound is itself a fluorous solvent and can be a component in a Fluorous Biphase System (FBS). An FBS typically consists of a fluorous solvent phase and a conventional organic solvent phase. At room temperature, the two phases are immiscible. The fluorous-tagged catalyst resides in the fluorous phase, while the organic reactants are in the organic phase.

Upon heating, the miscibility of the two phases often increases, creating a single homogeneous phase where the reaction can proceed efficiently. After the reaction is complete, the system is cooled, and the two phases separate again. The product is isolated from the organic phase, while the catalyst remains in the fluorous phase, ready for another reaction cycle. This process of separation by simply decanting the layers is highly efficient compared to traditional methods like chromatography.

Table 2: Components and Operation of a Fluorous Biphase System (FBS)
ComponentDescriptionRole in the System
Fluorous SolventA perfluorinated or highly fluorinated liquid, e.g., perfluoromethylcyclohexane or this compound.Dissolves the fluorous-tagged catalyst. Forms a distinct phase from the organic solvent.
Organic SolventA conventional solvent like toluene (B28343) or hexane.Dissolves the reactants and products.
Fluorous CatalystA catalyst with a covalently attached fluorous tag.Remains in the fluorous phase for easy recovery and reuse.
Reactants/ProductsOrganic molecules undergoing transformation.Preferentially soluble in the organic phase.

Environmental and Emerging Research Trajectories

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), the environmental behavior of this compound is of growing importance. Concurrently, its unique molecular structure presents opportunities in advanced materials science.

This compound is classified as a polyfluoroalkyl substance because it contains non-fluorinated parts of the molecule—specifically, the methyl groups attached to the silicon atom. While the carbon-fluorine (C-F) bonds of the nonafluorobutyl tail are exceptionally strong and resistant to degradation, the silicon-carbon (Si-C) and carbon-hydrogen (C-H) bonds are susceptible to both biological and abiotic transformation. itrcweb.orgitrcweb.org

Therefore, this compound is considered a "PFAS precursor," meaning it can degrade in the environment to form highly persistent terminal PFAAs (perfluoroalkyl acids). itrcweb.orgnih.gov The likely degradation pathway involves the cleavage of the trimethylsilyl group, which would ultimately lead to the formation of nonafluorobutanoic acid (NFBA), a nine-carbon perfluorinated carboxylic acid. The fate and transport of such PFAS compounds are complex, influenced by their tendency to partition between soil, water, and air. itrcweb.orgny.gov Understanding these transformation pathways is critical for assessing the long-term environmental impact of such compounds. nih.gov

Supramolecular chemistry involves the design of complex, ordered chemical systems held together by non-covalent interactions. nih.gov The unique properties of fluorinated molecules, including their fluorophilic (affinity for other fluorinated molecules) and hydrophobic/lipophobic nature, make them powerful building blocks for self-assembly.

While direct research on this compound in this context is emerging, its structure is highly promising. The nonafluorobutyl tail can act as a "fluorophilic" director, driving the assembly of molecules into specific architectures in fluorous or aqueous media through solvophobic effects. The trimethylsilyl group, while relatively simple, can be replaced with more complex silane heads containing functional groups capable of participating in hydrogen bonding or metal-ligand coordination. nih.gov Such modified silanes could be used as directional building blocks to construct complex 2D and 3D supramolecular structures like cages, rhomboids, or polymers, where the fluorinated tails control the packing and stability of the final assembly. nih.govyoutube.com

Exploration in New Catalytic Cycles and Methodologies

The unique electronic properties and solubility characteristics of this compound, derived from its highly fluorinated butyl chain, have prompted exploration into its utility in novel catalytic cycles and methodologies. Research in this area primarily focuses on leveraging the compound's ability to modify catalyst surfaces and its potential participation in fluorous phase catalysis, thereby influencing reaction selectivity, activity, and catalyst recyclability.

The primary role of silanes, including fluorinated variants like this compound, in catalysis often involves the modification of catalyst support surfaces such as silica. researchgate.netnih.gov The covalent grafting of these silane molecules onto the surface of a support material can dramatically alter its surface chemistry. researchgate.net Specifically, the perfluoroalkyl groups of this compound can create a highly hydrophobic and lipophobic surface. This modification can be instrumental in various catalytic applications. For instance, in reactions involving immiscible aqueous and organic phases, a catalyst support modified with a fluorinated silane can enhance the interaction between the catalyst and non-polar reactants, potentially increasing reaction rates and yields.

Moreover, the modification of catalyst surfaces with silanes can prevent the agglomeration of catalyst particles and minimize undesirable interactions between the support and the reactants or products. nih.gov The introduction of a fluorinated layer can also provide a "non-stick" surface, which can be beneficial in processes where catalyst fouling is a concern.

While direct catalytic cycles involving the cleavage and formation of bonds with this compound as a central reactant are not extensively documented, its application as a surface modifier in supported catalysis represents a significant area of exploration. The following table summarizes research findings on the impact of modifying catalyst supports with organosilanes, which provides a strong indication of the potential applications for this compound.

Catalyst SystemOrganosilane ModifierReaction TypeObserved Effect of Surface Modification
Ru/TiO₂3-aminopropyl triethoxysilanePropane OxidationEnhanced catalyst stability and activity due to improved metal-support interaction. researchgate.net
Silica NanoparticlesVarious aminopropyl- and vinylbenzylamino-functionalized silanesNot specified (adsorption studies)The amount of adsorbed silane was influenced by pH, concentration, time, and temperature, indicating tunable surface properties. ajol.info
Mesoporous Silica3-(glycydoxypropyl)trimethoxy silane (GLYMO) and 3-(methacryloyloxypropyl)trimethoxysilane (MEMO)Drug Delivery (Antiviral)Modulated hydrophilic/hydrophobic properties, enhancing adsorption and release capabilities. nih.gov
Ceramic MembranesHydrophilic and neutral organosilaneFiltration of SAGD produced waterMitigated irreversible fouling and more than doubled the permeate flux. researchgate.net

The data strongly suggests that modifying a catalyst support with this compound could be a viable strategy to enhance catalytic performance in various reactions. The highly fluorinated nature of the nonafluorobutyl group would be expected to impart a greater degree of hydrophobicity compared to the hydrocarbon-based silanes listed, potentially leading to even more pronounced effects on catalyst activity and selectivity, particularly in biphasic systems or reactions where water is a byproduct.

Future exploration in this field may involve the design of novel catalytic cycles where this compound or its derivatives act as more than just a surface modifier. Given the strong electron-withdrawing nature of the nonafluorobutyl group, the silicon atom in this compound is more electrophilic than in its non-fluorinated counterparts. This increased Lewis acidity could potentially be exploited in new catalytic transformations.

Q & A

Q. What are the critical safety protocols for handling Trimethyl(nonafluorobutyl)silane in laboratory settings?

Methodological Answer: this compound poses acute toxicity (H302, H315, H319, H335) and flammability (H225) risks . Researchers must:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile or neoprene). Use a full-body chemical suit for large-scale handling .
  • Ventilation: Operate in a fume hood with local exhaust ventilation to avoid inhalation exposure (H333) .
  • Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and consult a physician .
  • Waste Disposal: Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste management services .

Q. How is this compound synthesized, and what are common impurities?

Methodological Answer: The compound is typically synthesized via hydrosilylation of nonafluorobutene with trimethylsilane in the presence of platinum catalysts (e.g., Speier’s catalyst) . Key steps include:

  • Reaction Setup: Conduct under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.
  • Purification: Distill under reduced pressure (boiling point ~120–130°C) to remove unreacted silane and fluorinated byproducts.
  • Impurity Analysis: Common impurities include residual fluorinated alkenes and tris(fluorobutyl)silanes, detectable via ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups) .

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for a singlet at δ 0.1–0.3 ppm (Si(CH₃)₃) and absence of vinyl proton signals (δ 5–6 ppm) .
    • ¹⁹F NMR: Confirm nine equivalent fluorine atoms with a multiplet at δ -80 to -85 ppm (CF₂ and CF₃ groups) .
  • Mass Spectrometry (MS): Expected molecular ion [M]⁺ at m/z 142.1950 (C₄H₉F₃Si) with fragmentation peaks at m/z 73 (Si(CH₃)₃⁺) .
  • Elemental Analysis: Carbon content should align with theoretical ~34.5% (C) and ~40.1% (F) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in fluorination reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. For example, the LUMO energy of the Si center influences its susceptibility to nucleophilic attack .
  • Reaction Pathway Simulation: Model interactions with carbonyl compounds (e.g., ketones) to predict regioselectivity in trifluoromethylation. Compare activation energies for SN2 vs. radical pathways .
  • Contradictions in Data: If experimental yields conflict with computational predictions (e.g., lower-than-expected fluorination efficiency), re-evaluate solvent effects or transition-state geometries .

Q. What strategies resolve contradictions in stability data for this compound under varying conditions?

Methodological Answer:

  • Stability Testing:
    • Thermal Stability: Heat samples incrementally (25–150°C) under N₂ and monitor decomposition via TGA-MS. Look for mass loss correlates with fluorocarbon release .
    • Hydrolytic Stability: Expose to controlled humidity (10–90% RH) and analyze by FTIR for Si–O–Si formation (peaks ~1000–1100 cm⁻¹) .
  • Data Reconciliation: If conflicting reports exist (e.g., "stable under storage" vs. "reacts with moisture"), conduct accelerated aging studies with Karl Fischer titration to quantify trace water reactivity .

Q. How does this compound compare to analogous reagents in radical-mediated fluorination?

Methodological Answer:

  • Mechanistic Studies: Use EPR spectroscopy to detect radical intermediates (e.g., CF₃•) generated under UV light or peroxide initiation. Compare kinetics with Ruppert–Prakash reagent (CF₃SiMe₃) .
  • Synthetic Applications:
    • Advantages: Higher thermal stability than CF₃SiMe₃ due to the nonafluorobutyl group’s electron-withdrawing effect.
    • Limitations: Steric hindrance may reduce reactivity in bulky substrates (e.g., steroids). Optimize by substituting with less hindered silanes (e.g., triethyl variants) .

Q. What role does this compound play in surface modification of nanomaterials?

Methodological Answer:

  • Functionalization Protocol:
    • Immerse nanomaterials (e.g., SiO₂ nanoparticles) in a 5% v/v solution of this compound in hexane for 24 hours.
    • Characterize via XPS to confirm Si–C binding energy (~102 eV) and fluorine coverage (~689 eV) .
  • Performance Metrics: Compare hydrophobicity (contact angle >120°) and chemical resistance to acidic/basic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.